n-(1h-Pyrazol-4-yl)-2-(o-tolyloxy)acetamide
CAS No.:
Cat. No.: VC19969868
Molecular Formula: C12H13N3O2
Molecular Weight: 231.25 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C12H13N3O2 |
|---|---|
| Molecular Weight | 231.25 g/mol |
| IUPAC Name | 2-(2-methylphenoxy)-N-(1H-pyrazol-4-yl)acetamide |
| Standard InChI | InChI=1S/C12H13N3O2/c1-9-4-2-3-5-11(9)17-8-12(16)15-10-6-13-14-7-10/h2-7H,8H2,1H3,(H,13,14)(H,15,16) |
| Standard InChI Key | CSNRCYCEZGHGRX-UHFFFAOYSA-N |
| Canonical SMILES | CC1=CC=CC=C1OCC(=O)NC2=CNN=C2 |
Introduction
Structural and Physicochemical Characteristics
Molecular Architecture
The compound’s IUPAC name, 2-(2-methylphenoxy)-N-(1H-pyrazol-4-yl)acetamide, reflects its three primary components:
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Pyrazole ring: A five-membered aromatic heterocycle with two adjacent nitrogen atoms at positions 1 and 2 .
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Acetamide linker: A carbonyl group bridging the pyrazole and o-tolyloxy moieties.
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o-Tolyloxy group: A methoxy-substituted benzene ring with a methyl group at the ortho position.
The Canonical SMILES representation (CC1=CC=CC=C1OCC(=O)NC2=CNN=C2) and Standard InChIKey (CSNRCYCEZGHGRX-UHFFFAOYSA-N) provide unambiguous identifiers for its structure. X-ray crystallography of analogous compounds reveals planar configurations for the pyrazole and benzene rings, with dihedral angles influencing molecular packing and solubility .
Table 1: Key Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₂H₁₃N₃O₂ | |
| Molecular Weight | 231.25 g/mol | |
| IUPAC Name | 2-(2-methylphenoxy)-N-(1H-pyrazol-4-yl)acetamide | |
| SMILES | CC1=CC=CC=C1OCC(=O)NC2=CNN=C2 | |
| InChIKey | CSNRCYCEZGHGRX-UHFFFAOYSA-N | |
| PubChem CID | 43429511 |
Synthetic Methodologies
Conventional Synthesis Pathways
The synthesis of n-(1H-Pyrazol-4-yl)-2-(o-tolyloxy)acetamide typically involves amide coupling between 2-(o-tolyloxy)acetic acid and 1H-pyrazol-4-amine. Acid chlorides or carbodiimide-based activators (e.g., EDC, DCC) facilitate this reaction in anhydrous solvents like dichloromethane or THF . A study on analogous pyrazole-acetamide derivatives reported yields of 65–77% under reflux conditions .
Microwave-Assisted Optimization
Recent advances employ microwave irradiation to accelerate reaction kinetics. For example, microwave synthesis of related hydrazide-pyrazole hybrids reduced reaction times from 7–9 hours to 8–10 minutes, with yields improving from 58–77% to 79–92% . This method enhances atom economy and reduces byproduct formation, making it preferable for scalable production.
Table 2: Comparative Synthesis Metrics (Conventional vs. Microwave)
| Parameter | Conventional Method | Microwave Method | Source |
|---|---|---|---|
| Reaction Time | 7–9 hours | 8–10 minutes | |
| Yield Range | 58–77% | 79–92% | |
| Energy Consumption | High | Low |
Biological and Agrochemical Applications
Herbicidal Activity
Pyrazole derivatives are widely utilized in agriculture due to their herbicidal properties. The o-tolyloxy group in n-(1H-Pyrazol-4-yl)-2-(o-tolyloxy)acetamide may inhibit acetolactate synthase (ALS), a key enzyme in branched-chain amino acid biosynthesis . Field trials of related compounds showed 90% suppression of broadleaf weeds at concentrations of 50–100 ppm .
Research Frontiers and Challenges
Structure-Activity Relationship (SAR) Studies
Modifying the o-tolyloxy group’s substituents (e.g., introducing halogens or nitro groups) could enhance binding affinity. Computational docking studies predict that chlorine substitution at the para position increases hydrophobic interactions with ALS by 15–20% .
Environmental Impact Assessments
Despite its agrochemical promise, the compound’s environmental persistence remains unstudied. Biodegradation assays and ecotoxicity profiling are critical to ensuring regulatory compliance .
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